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Introduction
ATTO 425 is a fluorescent dye belonging to the coumarin family, recognized for its exceptional

photophysical properties. This guide focuses on the azide derivative, ATTO 425 azide, a key

reagent in bioorthogonal chemistry, particularly in the realm of "click chemistry". Its strong

absorption, high fluorescence quantum yield, significant Stokes shift, and good photostability

make it an invaluable tool for the fluorescent labeling of biomolecules such as DNA, RNA, and

proteins.[1][2] This document provides a comprehensive overview of its spectral and

photophysical characteristics, detailed experimental protocols for its application, and examples

of its use in cellular imaging.

Core Photophysical & Spectral Properties
ATTO 425 azide exhibits a distinct spectral profile characterized by an excitation maximum in

the violet-blue region and an emission maximum in the green region of the visible spectrum.

This large Stokes shift is advantageous as it minimizes the overlap between the excitation and

emission signals, thereby improving the signal-to-noise ratio in fluorescence imaging. The dye

is moderately hydrophilic and can be efficiently excited by common laser lines and light

sources.[3][4]

A summary of its key quantitative properties is presented in the table below:
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Property Value Reference

Excitation Maximum (λabs) 439 nm [3]

Emission Maximum (λfl) 485 nm [3]

Molar Extinction Coefficient

(εmax)
4.5 x 104 M-1cm-1 [3]

Fluorescence Quantum Yield

(ηfl)
90% [3]

Fluorescence Lifetime (τfl) 3.6 ns [3]

Correction Factor (CF260) 0.19 [3]

Correction Factor (CF280) 0.17 [3]

Experimental Protocols: Labeling with ATTO 425
Azide via Click Chemistry
ATTO 425 azide is primarily utilized in click chemistry reactions, which are known for their high

efficiency, specificity, and biocompatibility.[2][5] The azide group on the dye reacts readily with

a terminal alkyne or a strained cyclooctyne on a target biomolecule. The two main types of click

chemistry reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

(CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) for Labeling of Alkyne-Modified
Biomolecules
This protocol is suitable for labeling purified alkyne-containing biomolecules such as proteins

and nucleic acids in a controlled in vitro setting.

Materials:

Alkyne-modified biomolecule (e.g., protein, DNA)

ATTO 425 azide
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Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Copper(II) sulfate (CuSO4)

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine

(THPTA) as a copper-chelating ligand

Sodium ascorbate (freshly prepared)

Phosphate-buffered saline (PBS) or other suitable buffer at pH 7.0-7.5

Procedure:

Preparation of Stock Solutions:

Dissolve the alkyne-modified biomolecule in a suitable buffer.

Prepare a 10 mM stock solution of ATTO 425 azide in anhydrous DMSO or DMF.

Prepare a 100 mM stock solution of CuSO4 in deionized water.

Prepare a 100 mM stock solution of TBTA or THPTA in DMSO or water.

Prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before

use.

Reaction Setup:

In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 2-10 fold molar

excess of ATTO 425 azide.[5]

Add the copper-chelating ligand (TBTA or THPTA) to the reaction mixture.

Add CuSO4 to the mixture.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Incubation:
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Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected

from light.[5] The reaction time may be optimized depending on the specific biomolecule

and desired degree of labeling.

Purification:

Remove unreacted dye and other reagents by methods such as gel filtration (e.g.,

Sephadex G-25), dialysis, or precipitation.[6]
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CuAAC Labeling Workflow

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC) for Live Cell Imaging
SPAAC is a copper-free click chemistry method, making it ideal for labeling biomolecules in

living cells without the concern of copper-induced cytotoxicity. This protocol is designed for

labeling cells that have been metabolically engineered to express biomolecules with a strained

alkyne (e.g., dibenzocyclooctyne - DBCO).

Materials:

Live cells cultured with a metabolic precursor containing a strained alkyne.

ATTO 425 azide

Cell culture medium

Phosphate-buffered saline (PBS)

Procedure:

Metabolic Labeling:

Culture cells in a medium supplemented with a metabolic precursor containing a strained

alkyne (e.g., a DBCO-modified amino acid or sugar) for a sufficient period to allow for

incorporation into the biomolecules of interest.

Preparation of Labeling Solution:

Prepare a stock solution of ATTO 425 azide in DMSO.

Dilute the ATTO 425 azide stock solution in pre-warmed cell culture medium or PBS to the

desired final concentration (typically in the low micromolar range).

Labeling Reaction:

Wash the metabolically labeled cells with PBS to remove any unincorporated precursor.
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Add the ATTO 425 azide labeling solution to the cells and incubate under normal cell

culture conditions (e.g., 37°C, 5% CO2) for 30-60 minutes, protected from light.

Washing and Imaging:

Remove the labeling solution and wash the cells several times with PBS to remove any

unreacted dye.

The cells are now ready for fluorescence microscopy imaging.
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SPAAC Live Cell Labeling Workflow

Applications in Fluorescence Imaging
ATTO 425 azide is a versatile tool for a wide range of fluorescence imaging applications due to

its bright and stable signal.

Fluorescence Microscopy Settings
For optimal imaging of ATTO 425, the following microscope settings are recommended:

Excitation: A laser line or filter set that provides excitation light around 440 nm is ideal.

Common laser lines such as 405 nm or 445 nm can be used effectively.[7]

Emission: A bandpass filter centered around 485 nm will efficiently collect the fluorescence

emission while blocking scattered excitation light. A common filter set is 450/50 nm.[7]

Visualization of Cellular Structures
ATTO 425 azide, in conjunction with click chemistry, can be used to visualize a variety of

cellular structures and processes. For instance, by metabolically labeling glycans with an

alkyne-modified sugar, subsequent reaction with ATTO 425 azide allows for the visualization of

glycosylation patterns on the cell surface and within intracellular compartments. This approach

can be used to study glycan trafficking and the localization of specific glycoproteins.

Another common application is the labeling of the cytoskeleton. For example, alkyne-modified

actin or tubulin monomers can be introduced into cells, which are then incorporated into their

respective filaments. Subsequent labeling with ATTO 425 azide enables the high-resolution

imaging of the actin and microtubule networks.

In Situ Hybridization
ATTO 425 azide can also be used as a detection reagent in in situ hybridization (ISH)

protocols. Alkyne-modified oligonucleotide probes can be hybridized to target RNA or DNA

sequences within fixed cells or tissues. The hybridized probes are then detected by a click
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reaction with ATTO 425 azide, allowing for the spatial localization of specific nucleic acid

sequences.

Conclusion
ATTO 425 azide is a powerful and versatile fluorescent probe for the specific labeling of

biomolecules in both in vitro and live-cell applications. Its excellent photophysical properties,

combined with the high efficiency and specificity of click chemistry, make it an indispensable

tool for researchers in cell biology, drug development, and various other life science disciplines.

The detailed protocols and application examples provided in this guide offer a solid foundation

for the successful implementation of ATTO 425 azide in a wide range of experimental

workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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